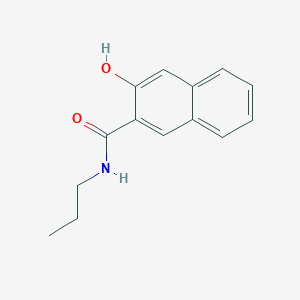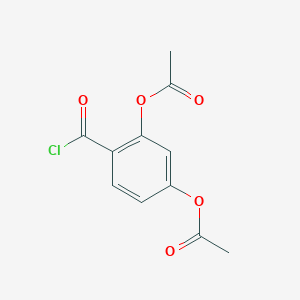
2,4-Diacetoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diacetoxybenzoyl chloride is an organic compound characterized by the presence of two acetoxy groups and a benzoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diacetoxybenzoyl chloride typically involves the acetylation of 2,4-dihydroxybenzoyl chloride. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 2,4-Diacetoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dihydroxybenzoic acid and acetic acid.
Reduction: It can be reduced to form 2,4-diacetoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of 2,4-dihydroxybenzoic acid.
Reduction: Formation of 2,4-diacetoxybenzyl alcohol.
科学研究应用
2,4-Diacetoxybenzoyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 2,4-Diacetoxybenzoyl chloride involves its reactivity towards nucleophiles. The acetoxy groups and the benzoyl chloride moiety make it a versatile intermediate for various chemical transformations. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical bonds.
相似化合物的比较
2,4-Dichlorobenzoyl chloride: Similar in structure but contains chlorine atoms instead of acetoxy groups.
2,4-Dihydroxybenzoyl chloride: Precursor in the synthesis of 2,4-Diacetoxybenzoyl chloride.
Benzoyl chloride: Lacks the acetoxy groups but shares the benzoyl chloride moiety.
Uniqueness: this compound is unique due to the presence of acetoxy groups, which enhance its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
属性
CAS 编号 |
50740-12-0 |
|---|---|
分子式 |
C11H9ClO5 |
分子量 |
256.64 g/mol |
IUPAC 名称 |
(3-acetyloxy-4-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-9(11(12)15)10(5-8)17-7(2)14/h3-5H,1-2H3 |
InChI 键 |
MPGDHASUFJRXLY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


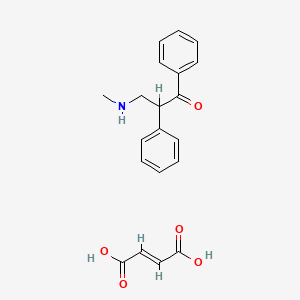


![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


plumbane](/img/structure/B14659800.png)
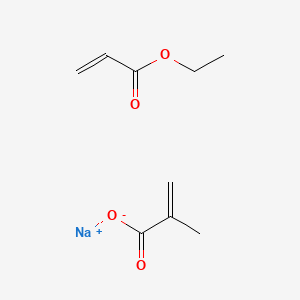

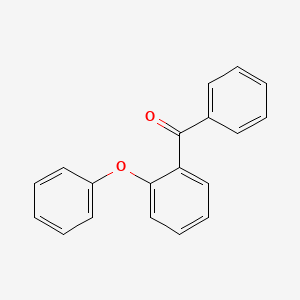
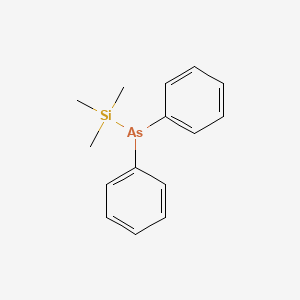
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
